Cas no 2361643-60-7 (N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride)

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine dihydrochloride is a chemically modified sulfonimidoyl derivative with potential applications in medicinal chemistry and organic synthesis. The compound features a dimethylamino group and a methylsulfonimidoyl moiety, offering unique reactivity for selective functionalization or as a building block in drug discovery. Its dihydrochloride salt form enhances solubility and stability, facilitating handling in aqueous or polar solvent systems. This reagent may serve as a versatile intermediate for the development of sulfoximine-based compounds, which are increasingly explored for their bioactivity and pharmacokinetic properties. The structural features suggest utility in asymmetric synthesis or as a ligand precursor in catalytic systems.
N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride structure
2361643-60-7 structure
商品名:N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride
CAS番号:2361643-60-7
MF:C6H18Cl2N2OS
メガワット:237.190918445587
CID:4786931

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride 化学的及び物理的性質

名前と識別子

    • N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride
    • インチ: 1S/C6H16N2OS.2ClH/c1-8(2)5-4-6-10(3,7)9;;/h7H,4-6H2,1-3H3;2*1H
    • InChIKey: HFJNVIMDBQISFK-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.S(C)(CCCN(C)C)(=N)=O

計算された属性

  • せいみつぶんしりょう: 236.0516898 g/mol
  • どういたいしつりょう: 236.0516898 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 182
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.5
  • ぶんしりょう: 237.19

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7433717-5000mg
[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanone dihydrochloride
2361643-60-7 95.0%
5g
$2360.0 2022-02-28
Enamine
EN300-7433717-1000mg
[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanone dihydrochloride
2361643-60-7 95.0%
1g
$813.0 2022-02-28
1PlusChem
1P028LC7-2.5g
[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanonedihydrochloride
2361643-60-7 95%
2.5g
$2519.00 2024-05-23
Aaron
AR028LKJ-1g
[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanonedihydrochloride
2361643-60-7 95%
1g
$1420.00 2025-02-16
Aaron
AR028LKJ-10g
[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanonedihydrochloride
2361643-60-7 95%
10g
$6020.00 2023-12-15
1PlusChem
1P028LC7-250mg
[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanonedihydrochloride
2361643-60-7 95%
250mg
$684.00 2024-05-23
1PlusChem
1P028LC7-500mg
[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanonedihydrochloride
2361643-60-7 95%
500mg
$1040.00 2024-05-23
Enamine
EN300-7433717-2.5g
[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanone dihydrochloride
2361643-60-7 95.0%
2.5g
$1988.0 2025-03-11
Enamine
EN300-7433717-0.5g
[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanone dihydrochloride
2361643-60-7 95.0%
0.5g
$791.0 2025-03-11
1PlusChem
1P028LC7-100mg
[3-(dimethylamino)propyl](imino)methyl-lambda6-sulfanonedihydrochloride
2361643-60-7 95%
100mg
$497.00 2024-05-23

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochloride 関連文献

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;dihydrochlorideに関する追加情報

Introduction to N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;Dihydrochloride (CAS No. 2361643-60-7)

N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;Dihydrochloride, a compound with the chemical identifier CAS No. 2361643-60-7, has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, belonging to the class of sulfonimidoyl derivatives, exhibits a complex molecular architecture that has piqued the interest of chemists and biologists alike. The presence of both dimethylamino and methylsulfonimidoyl functional groups imparts distinct reactivity and potential biological activity, making it a valuable candidate for further investigation.

In recent years, the study of sulfonimidoyl compounds has seen considerable advancements, particularly in their application as intermediates in drug synthesis. The structural motif of N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;Dihydrochloride is particularly noteworthy for its ability to participate in various chemical transformations, including nucleophilic substitution and condensation reactions. These properties make it a versatile building block for the development of novel therapeutic agents.

The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for pharmaceutical applications. Improved solubility often translates to better bioavailability and efficacy, making this salt form particularly attractive for drug formulation. Current research is exploring its potential as a precursor in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammatory disorders.

One of the most exciting areas of research involving N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;Dihydrochloride is its role in developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases. By designing molecules that specifically interact with these kinases, researchers aim to develop drugs that can modulate these pathways effectively. The sulfonimidoyl group in this compound offers a unique binding site that can be exploited to create high-affinity kinase inhibitors.

Recent studies have also highlighted the compound's potential in the field of medicinal chemistry. Researchers have been exploring its derivatives to identify more potent and selective inhibitors. The dimethylamino group provides a hydrogen bond acceptor site, which can be crucial for stabilizing interactions with biological targets. Additionally, the methylsulfonimidoyl moiety introduces a polar region that can enhance binding affinity through dipole-dipole interactions.

The synthesis of N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;Dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are employed to ensure high yield and purity. The development of efficient synthetic routes is essential for scaling up production and making this compound more accessible for industrial applications.

In conclusion, N,N-Dimethyl-3-(methylsulfonimidoyl)propan-1-amine;Dihydrochloride represents a promising candidate for further pharmaceutical development. Its unique structural features and potential biological activity make it an attractive molecule for designing novel therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play a significant role in the advancement of drug discovery and development.

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